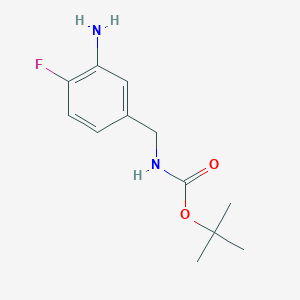
(4-aminobutan-2-yl)(methyl)propylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-aminobutan-2-yl)(methyl)propylamine is an organic compound with the molecular formula C10H23N. This compound is known for its versatile applications in various fields due to its unique physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-aminobutan-2-yl)(methyl)propylamine typically involves the reaction of appropriate amines with butyl derivatives under controlled conditions. One common method includes the reductive amination of 4-aminobutan-2-one with methylamine and propylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same basic chemical reactions but is scaled up and optimized for efficiency. Catalysts and automated systems are used to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
(4-aminobutan-2-yl)(methyl)propylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into simpler amines or hydrocarbons using reagents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Amides, nitriles.
Reduction: Simpler amines, hydrocarbons.
Substitution: Alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-aminobutan-2-yl)(methyl)propylamine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential role in cellular signaling and neurotransmission. It can act as a ligand for certain receptors, influencing various biological processes.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may be used in the development of drugs targeting neurological disorders due to its ability to interact with neurotransmitter systems.
Industry
Industrially, this compound is used in the manufacture of specialty chemicals, including surfactants and polymers. Its unique properties make it suitable for applications requiring specific chemical functionalities.
Mechanism of Action
The mechanism of action of (4-aminobutan-2-yl)(methyl)propylamine involves its interaction with molecular targets such as enzymes and receptors. It can modulate the activity of these targets by binding to active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Butylamine: A simpler amine with fewer functional groups.
Methylpropylamine: Lacks the butyl group present in (4-aminobutan-2-yl)(methyl)propylamine.
4-Aminobutan-2-one: A precursor in the synthesis of this compound.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct reactivity and properties. This makes it more versatile compared to simpler amines, allowing for a broader range of applications in various fields.
Properties
CAS No. |
854460-36-9 |
|---|---|
Molecular Formula |
C8H20N2 |
Molecular Weight |
144.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(tert-butoxy)carbonyl]-N-methyl(tert-butoxy)carbohydrazide](/img/structure/B6236674.png)

